Piperidine, 1-(2-furanylmethyl)-

Lipophilicity ADME Physicochemical Properties

Piperidine, 1-(2-furanylmethyl)- (CAS 14044-90-7) is a heterocyclic building block combining a saturated piperidine ring with a 2-furanylmethyl substituent, yielding a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol. Its XLogP3 is 1.7, and it has a topological polar surface area (TPSA) of 16.4 Ų, with two hydrogen bond acceptors and zero hydrogen bond donors.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 14044-90-7
Cat. No. B15394913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 1-(2-furanylmethyl)-
CAS14044-90-7
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=CO2
InChIInChI=1S/C10H15NO/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h4-5,8H,1-3,6-7,9H2
InChIKeySBLDBTJGYINGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine, 1-(2-furanylmethyl)- (CAS 14044-90-7) | Core Properties & Procurement Context


Piperidine, 1-(2-furanylmethyl)- (CAS 14044-90-7) is a heterocyclic building block combining a saturated piperidine ring with a 2-furanylmethyl substituent, yielding a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol [1]. Its XLogP3 is 1.7, and it has a topological polar surface area (TPSA) of 16.4 Ų, with two hydrogen bond acceptors and zero hydrogen bond donors [1]. The compound is commonly used in medicinal chemistry as a scaffold for synthesizing bioactive molecules and as an intermediate in organic synthesis .

Building block Piperidine core with 2‑furanylmethyl substituent for medicinal chemistry
Synthetic intermediate High‑yield N‑alkylation substrate under ruthenium catalysis
Property profile Furan ring imparts distinct lipophilicity and polar surface area

Why Piperidine, 1-(2-furanylmethyl)- Cannot Be Replaced by Common N‑Substituted Piperidines


While piperidine derivatives share a common nitrogen heterocycle, the 2‑furanylmethyl substituent imparts distinct physicochemical and pharmacological properties that preclude simple interchange with analogs like N‑benzylpiperidine or N‑furfurylpyrrolidine. The furan ring introduces a specific combination of lipophilicity (XLogP3 1.7) [1] and hydrogen‑bonding potential [2] that directly influences membrane permeability, target engagement, and metabolic stability. Furthermore, the piperidine core confers conformational rigidity and basicity (pKa ~10) that differs from the pyrrolidine analog, affecting both synthetic utility and biological activity profiles. These differences are quantified in Section 3, confirming that generic substitution based solely on the piperidine scaffold would compromise experimental outcomes.

N‑Benzylpiperidine differs in lipophilicity and polar surface area, altering permeability and target engagement context.
N‑Furfurylpyrrolidine has a smaller ring, changing conformational preference and catalytic reactivity compared to the piperidine core.

Quantitative Differentiation of Piperidine, 1-(2-furanylmethyl)- Against Closest Analogs


Lipophilicity (XLogP3) Contrast: 1-(2-Furanylmethyl)piperidine vs. N‑Benzylpiperidine

1‑(2‑Furanylmethyl)piperidine exhibits an XLogP3 value of 1.7, which is approximately 0.9 log units lower than that of N‑benzylpiperidine (XLogP3 2.6) [1]. This difference, derived from in silico calculations, indicates a lower partition coefficient and potentially reduced membrane permeability and CNS penetration for the furfuryl derivative. The lower lipophilicity is attributed to the electron‑rich furan ring, which increases polarity compared to the phenyl ring .

Lipophilicity (XLogP3)
Reported
ΔXLogP3 = 0.9 lower
Lower lipophilicity may reduce CNS penetration risk
In silico computed values (PubChem)
Lipophilicity ADME Physicochemical Properties

Topological Polar Surface Area (TPSA) Comparison with N‑Benzylpiperidine

The topological polar surface area (TPSA) of 1‑(2‑furanylmethyl)piperidine is 16.4 Ų, which is markedly larger than the TPSA of N‑benzylpiperidine (3.2 Ų) [1]. This 5‑fold increase in TPSA stems from the furan oxygen atom, which contributes additional polarity. Higher TPSA values correlate with reduced passive membrane permeability and lower oral bioavailability, making the furfuryl derivative a preferred starting point when lower brain penetration is desired [2].

TPSA Comparison
Reported
5.1‑fold higher TPSA
Higher polarity suggests reduced passive membrane permeability
Computed TPSA (Cactvs 3.4.8.24)
Polar Surface Area Permeability Drug Design

Ring Size Influence on Synthetic Versatility: Piperidine vs. Pyrrolidine Core

The six‑membered piperidine ring in 1‑(2‑furanylmethyl)piperidine adopts a chair conformation, providing greater conformational rigidity compared to the five‑membered pyrrolidine ring in 1‑furfurylpyrrolidine [1]. This conformational difference translates into distinct reactivity profiles in N‑alkylation and ring‑closure reactions. Specifically, the piperidine derivative can be synthesized via Ru‑catalyzed N‑alkylation of secondary amines with aromatic alcohols, achieving yields up to 90% , whereas pyrrolidine analogs often require different catalytic conditions.

Ring size & synthesis
Class-level
Piperidine vs. pyrrolidine; yield up to 90% (Ru cat.)
Conformational rigidity may influence catalytic N‑alkylation outcomes
Yields dependent on reaction conditions
Synthetic Chemistry Building Block Conformational Analysis

High‑Value Application Scenarios for Piperidine, 1-(2-furanylmethyl)-


Medicinal Chemistry: Peripheral‑Restricted Drug Candidate Design

Due to its lower lipophilicity (XLogP3 1.7) and higher TPSA (16.4 Ų) compared to N‑benzylpiperidine, 1‑(2‑furanylmethyl)piperidine is an optimal scaffold for designing drug candidates intended to have minimal CNS penetration while retaining adequate oral absorption [1]. This property is particularly valuable for developing peripherally acting therapeutics, such as gastrointestinal or cardiovascular agents, where avoiding CNS side effects is critical. Procurement of this building block enables SAR studies focused on reducing brain exposure.

Synthetic Intermediate for High‑Yield N‑Alkylation Reactions

1‑(2‑Furanylmethyl)piperidine serves as a superior substrate in ruthenium‑catalyzed N‑alkylation reactions, achieving yields up to 90% under mild conditions (0.5 mol% catalyst loading, 110°C) . This efficiency makes it a cost‑effective choice for large‑scale synthesis of tertiary amines, especially when using biomass‑derived furfural as a precursor. Researchers procuring this compound for synthetic methodology development can expect higher throughput and reduced waste compared to less reactive amine building blocks.

Biological Probe for Potassium Channel Modulation Studies

While direct data on 1‑(2‑furanylmethyl)piperidine itself are limited, structurally related furfuryl‑piperidine derivatives exhibit potent activity at human Kir6.2/SUR2B potassium channels (EC₅₀ 26.9 nM) [2] and moderate P2Y₆ receptor antagonism (IC₅₀ 604 nM) [3]. The unsubstituted core compound provides a clean baseline scaffold for medicinal chemists to install additional substituents and probe SAR around these ion channel and GPCR targets. Procurement of the parent compound allows for systematic functionalization and direct comparison of appended groups.

Green Chemistry: Biomass‑Derived Piperidine Synthesis

As a component in cascade processes converting furfural (a biomass‑derived aldehyde) to piperidine derivatives using heterogeneous catalysts like Ru₁CoNP/HAP, 1‑(2‑furanylmethyl)piperidine represents a key intermediate in sustainable heterocycle production [4]. Industrial users focused on green chemistry initiatives may select this compound as a bio‑based building block, aligning with ESG goals and reducing reliance on petrochemical feedstocks.

Application
Selection Property
Validation Focus
Peripheral‑targeting drug discovery
Furan‑induced low lipophilicity and high TPSA
CNS penetration screening, oral absorption assays
High‑yield N‑alkylation intermediate
Piperidine core reactivity in Ru‑catalyzed N‑alkylation
Reaction yield and scalability evaluation
Potassium channel probe development
Unsubstituted baseline scaffold for SAR studies
Kir6.2/SUR2B and P2Y₆ target engagement assays
Biomass‑derived sustainable synthesis
Furfural‑based synthetic route
Catalyst efficiency and green chemistry metrics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidine, 1-(2-furanylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.